molecular formula C14H19NO4 B3103426 (R)-tert-Butoxycarbonylaminop henylacetic acid methyl ester CAS No. 143978-88-5

(R)-tert-Butoxycarbonylaminop henylacetic acid methyl ester

Cat. No. B3103426
CAS RN: 143978-88-5
M. Wt: 265.3 g/mol
InChI Key: RCUHEYOGXNRVCO-LLVKDONJSA-N
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Description

“®-tert-Butoxycarbonylaminophenylacetic acid methyl ester” is a type of ester. Esters are derived from carboxylic acids and alcohols . They are widely used in a variety of applications due to their diverse structures and properties .


Synthesis Analysis

The synthesis of esters can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of esters, including “®-tert-Butoxycarbonylaminophenylacetic acid methyl ester”, can be analyzed using mass spectrometry. The molecular weight is usually obtainable, and this is an important piece of information for identification purposes .


Chemical Reactions Analysis

Esters undergo various chemical reactions. For instance, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . Esters can also be reduced with lithium aluminum hydride , or react with Grignard reagents .


Physical And Chemical Properties Analysis

Esters, including “®-tert-Butoxycarbonylaminophenylacetic acid methyl ester”, have diverse physical and chemical properties. These properties can be analyzed using techniques such as gas chromatography and mass spectrometry .

Scientific Research Applications

Synthesis and Structural Analysis

(R)-tert-Butoxycarbonylaminophenylacetic acid methyl ester and its derivatives are synthesized and analyzed to understand their structure and potential applications. For instance, the synthesis of enantiopure alliin analogues from L-cysteine demonstrates the creation of biologically active residues and their potential uses in various applications. The structural characterization of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester via single-crystal X-ray diffraction and DFT calculations reveals insights into its solid-state and gas-phase structures (Aversa et al., 2005), (Ejsmont et al., 2007).

Chemical Properties and Reactions

Research delves into the chemical properties and reactions involving (R)-tert-butoxycarbonylaminophenylacetic acid methyl ester derivatives. The study of the reaction of dicarbonates with carboxylic acids in the presence of weak Lewis acids highlights a method for synthesizing esters, demonstrating the chemical versatility and reactivity of these compounds (Bartoli et al., 2007).

Applications in Material Science

The compound and its derivatives find applications in material science. For example, the synthesis and analysis of amino acid-derived poly(methylpropargyl ester)s shed light on the creation of materials with specific chiroptical properties, indicating potential applications in areas requiring enantioselective materials (Qu et al., 2009).

Biomedical Applications

In the biomedical field, the derivatives of (R)-tert-butoxycarbonylaminophenylacetic acid methyl ester are explored for various purposes. The synthesis and biological efficacy of near-infrared photosensitizers derived from these compounds for fluorescence imaging and photodynamic therapy of cancer highlight the potential biomedical applications, demonstrating their significance in medical research and treatment (Patel et al., 2016).

Mechanism of Action

The mechanism of ester formation involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst to produce an ester . The reaction is slow and reversible, and the ester is often distilled off as soon as it is formed to reduce the chances of the reverse reaction happening .

Safety and Hazards

When handling esters, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions in the study of esters like “®-tert-Butoxycarbonylaminophenylacetic acid methyl ester” could involve further exploration of their synthesis, reactions, and applications. For instance, new methods for pinpointing the double and triple bonds in fatty acids are being developed .

properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUHEYOGXNRVCO-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butoxycarbonylaminop henylacetic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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